Pbf vs. Pmc Deprotection Kinetics: 1-2× Faster TFA Cleavage Rate
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group demonstrates TFA-mediated deprotection kinetics that are approximately 1-2 times faster than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group [1]. This rate differential is explicitly documented in commercial technical specifications for Fmoc-Arg(Pbf)-OH . Faster deprotection reduces the duration of acid exposure required for complete side-chain cleavage, thereby minimizing acid-catalyzed side reactions in acid-sensitive peptide sequences.
| Evidence Dimension | Deprotection rate in TFA |
|---|---|
| Target Compound Data | Pbf group (in Fmoc-D-Arg(Pbf)-OH): baseline deprotection rate |
| Comparator Or Baseline | Pmc group (in Fmoc-Arg(Pmc)-OH): slower deprotection rate |
| Quantified Difference | Approximately 1-2 times faster (Pbf vs. Pmc) |
| Conditions | TFA cleavage during final SPPS deprotection; data derived from comparative protecting group studies [1] |
Why This Matters
Faster deprotection translates to shorter TFA exposure time, reducing acid-induced side reactions and improving recovery of acid-labile peptide modifications, directly impacting final yield and purity for procurement decision-making.
- [1] E. Atherton et al. (2001). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters. "The Pbf group offered lower TFA-induced Trp alkylation than the Pmc group." View Source
